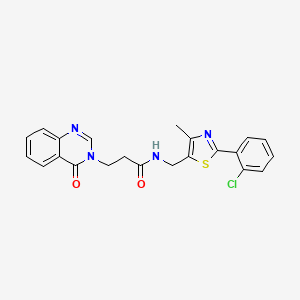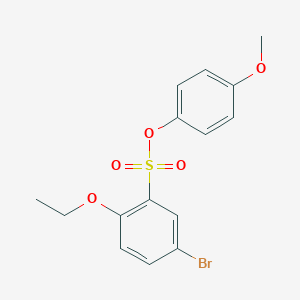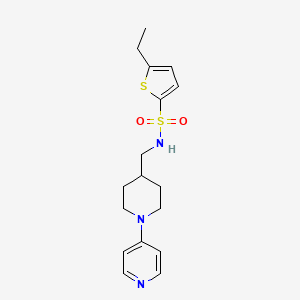
2-(3-Chloro-4-fluorophenyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-4-fluorophenyl)oxirane is a chemical compound that is used as a pharmaceutical intermediate . It has the characteristic structure of epoxy compounds . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of two benzene rings and one epoxy ring . The molecular formula is C8H6ClFO and the molecular weight is 172.59 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, similar compounds undergo reactions such as the acid-promoted Meinwald rearrangement, producing arylacetyl cyanides, followed by an addition–elimination process with nitrogen or oxygen-containing nucleophilic amines, alcohols or water .Physical and Chemical Properties Analysis
This compound is a colorless liquid . It is insoluble in water at room temperature, but soluble in organic solvents such as ethanol and chloroform .Wissenschaftliche Forschungsanwendungen
Chiral Resolution Reagents
- (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as a versatile chiral resolution reagent for α-chiral primary and secondary amines, enabling straightforward regioselective ring-opening reactions. This compound, derived from enantiopure phenylglycidol, facilitates the easy identification and quantification of diastereomeric products through NMR and HPLC, showcasing its broad applicability in analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Synthesis of Fluorinated Chirons
- Research on fluorinated chirons highlights the stereoselective formation of oxirane by the reaction of diazomethane with fluorinated propanone derivatives. The studies provide insights into the chemo- and stereoselectivity of these reactions under varying conditions, offering pathways to elaborate these compounds further through reactions on the chiral auxiliary and oxirane ring opening by various nucleophiles (Arnone et al., 1995).
Electroluminescence and Photophysics
- The synthesis and characterization of 2,7-fluorenevinylene-based trimers demonstrate their application in optoelectronics. These trimers, synthesized through Heck coupling reactions, exhibit strong blue-green photoluminescence and have been explored for their electroluminescence properties, indicating potential use in organic light-emitting diodes (OLEDs) (Mikroyannidis et al., 2006).
Molecular Structure and Conformation Studies
- Theoretical investigations into the structure and conformation of three-membered rings, including oxiranes, reveal insights into ring strain, bent bonds, and surface delocalization. These studies provide a deeper understanding of the chemical reactivity and stability of oxiranes, contributing to the field of computational chemistry and molecular design (Cremer & Kraka, 1985).
Synthesis of Fluorophenyl Oxiranes
- Synthesis studies of 1-(2-Fluorophenyl)-1-(4-fluorophenyl) oxirane through reactions involving difluorobenzophenone highlight the compound's potential in creating specialized organic molecules. Optimal reaction conditions were identified, leading to high yields and purity, which could be crucial for further chemical and pharmacological research (Ling, 2006).
Safety and Hazards
The safety data sheet for a similar compound, 2-(4-FLUOROPHENYL)OXIRANE, indicates that it is highly flammable and harmful if inhaled or in contact with skin. It is also suspected of causing cancer . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .
Wirkmechanismus
Target of Action
Oxiranes, also known as epoxides, are generally known to react with a variety of nucleophiles, including water, alcohols, and amines .
Mode of Action
2-(3-Chloro-4-fluorophenyl)oxirane, like other oxiranes, is likely to undergo ring-opening reactions when it interacts with its targets. This reaction can be catalyzed by both acids and bases, leading to the formation of a variety of products depending on the specific conditions and reactants involved .
Biochemical Pathways
Given the reactivity of oxiranes, it is plausible that this compound could interfere with a variety of biochemical processes, particularly those involving nucleophilic species .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight (17259) and its liquid form at room temperature , suggest that it may be readily absorbed and distributed within the body.
Result of Action
Given the reactivity of oxiranes, it is likely that this compound could cause a variety of effects at the molecular and cellular level, depending on the specific targets it interacts with .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by a variety of environmental factors. For instance, the pH of the environment could affect the compound’s reactivity, as oxiranes are known to undergo ring-opening reactions in both acidic and basic conditions . Additionally, the presence of nucleophilic species in the environment could also influence the compound’s mode of action .
Eigenschaften
IUPAC Name |
2-(3-chloro-4-fluorophenyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-6-3-5(8-4-11-8)1-2-7(6)10/h1-3,8H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAQOERANOXMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020994-89-1 |
Source


|
| Record name | 2-(3-chloro-4-fluorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(2-Morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2699160.png)





![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide](/img/structure/B2699171.png)

![N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]but-2-ynamide](/img/structure/B2699174.png)



![4-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2699182.png)

